molecular formula C13H10F4N2O2S B10939633 (5Z)-3-methyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-methyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10939633
M. Wt: 334.29 g/mol
InChI Key: BKFNPDKHCWILJC-TWGQIWQCSA-N
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Description

“3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” typically involves multi-step organic reactions. The starting materials might include 3-methylimidazole and 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde. The key steps could involve:

    Condensation Reaction: The aldehyde group of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde reacts with the imidazole derivative under acidic or basic conditions to form the methylene bridge.

    Thioxo Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the methylene bridge or the thioxo group, potentially yielding dihydro derivatives.

    Substitution: The aromatic ring with the tetrafluoroethoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly for diseases where imidazole derivatives have shown efficacy.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of “3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar core structure.

    4,5-Diphenylimidazole: Another imidazole derivative with different substituents on the aromatic ring.

Uniqueness

    Fluorinated Aromatic Ring: The presence of the tetrafluoroethoxy group imparts unique electronic properties.

    Thioxo Group: The thioxo group adds to the compound’s reactivity and potential biological activity.

Properties

Molecular Formula

C13H10F4N2O2S

Molecular Weight

334.29 g/mol

IUPAC Name

(5Z)-3-methyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]imidazolidin-4-one

InChI

InChI=1S/C13H10F4N2O2S/c1-19-10(20)9(18-12(19)22)6-7-3-2-4-8(5-7)21-13(16,17)11(14)15/h2-6,11H,1H3,(H,18,22)/b9-6-

InChI Key

BKFNPDKHCWILJC-TWGQIWQCSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC(C(F)F)(F)F)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC(C(F)F)(F)F)NC1=S

Origin of Product

United States

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